molecular formula C10H12BrClN2O2S B2858023 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine CAS No. 731003-83-1

1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine

Cat. No.: B2858023
CAS No.: 731003-83-1
M. Wt: 339.63
InChI Key: VGNMMLAYLPUGHF-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H12BrClN2O2S. It is characterized by the presence of a piperazine ring substituted with a 4-bromo-2-chlorophenylsulfonyl group.

Scientific Research Applications

1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine has several scientific research applications:

Preparation Methods

The synthesis of 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines, such as:

    1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of bromo and chloro substituents.

    1-[(4-Nitrophenyl)sulfonyl]piperazine: Contains a nitro group, leading to different electronic properties and reactivity.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNMMLAYLPUGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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